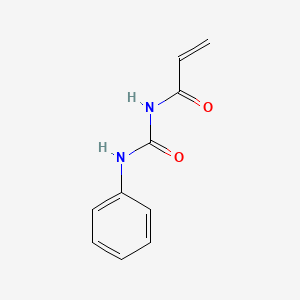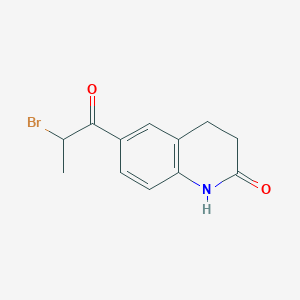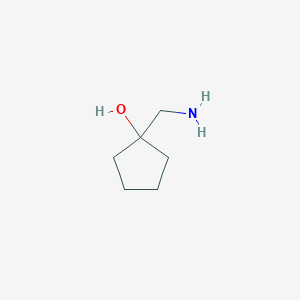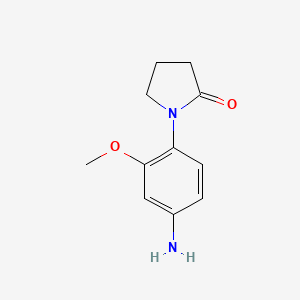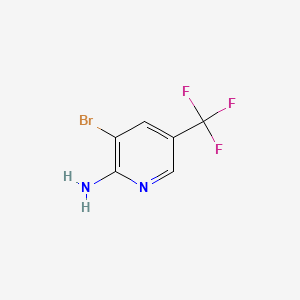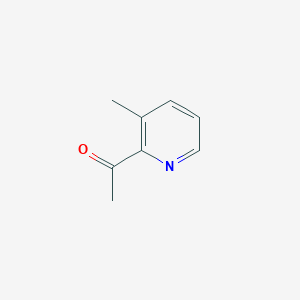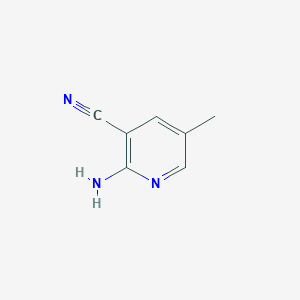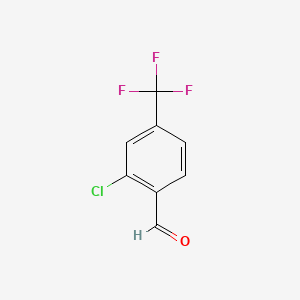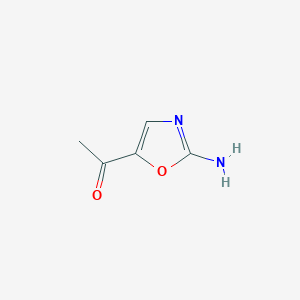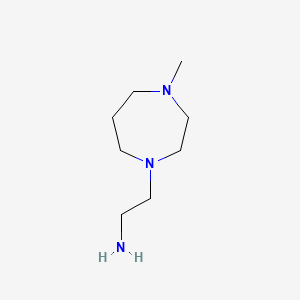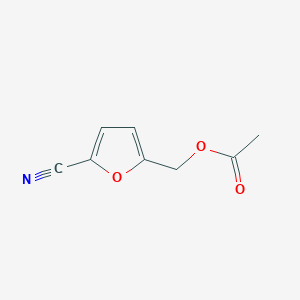
(5-Cyanofuran-2-yl)methyl acetate
Overview
Description
“(5-Cyanofuran-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of “(5-Cyanofuran-2-yl)methyl acetate” could potentially involve cyanoacetylation of amines . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “(5-Cyanofuran-2-yl)methyl acetate” is represented by the formula C8H7NO3 .Chemical Reactions Analysis
The chemical reactivity of compounds similar to “(5-Cyanofuran-2-yl)methyl acetate” involves the active hydrogen on C-2 of these compounds taking part in a variety of condensation and substitution reactions . The coupling reaction of 4-antipyrinyl diazonium chloride with cyanoacetanilide in ethanol buffered with sodium acetate gave the corresponding antipyrinyl hydrazone derivative .Scientific Research Applications
- Furan derivatives are used in green chemistry as they are derived from biomass .
- They are used as an alternative to traditional resources such as crude oil .
- The switch to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .
- Furan derivatives are used in the manufacture of fuels and plastics .
- They are synthesized economically from biomass .
- There are many simple or complex chemicals that can be obtained from biomass via FPCs .
- Furan derivatives have applications in therapeutics .
- They are used in the manufacture of various drugs .
- Furan derivatives are used in photovoltaic applications .
- They are used in the manufacture of solar cells .
- Furan derivatives are used in the manufacture of dyes and pigments .
- They provide color to various products .
Green Chemistry
Manufacture of Fuels and Plastics
Therapeutics
Photovoltaic
Dyes and Pigments
Corrosion Inhibitors
- This involves the cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
- The process produces 2-acetyl furan (AF), which is a valuable food additive and a pharmaceutical intermediate for the synthesis of antibiotics .
- The optimization of the molar ratio between reactants at 350 °C allowed for 87% AF selectivity at 90% 2-MF conversion .
- Methyl acetate, which is similar to “(5-Cyanofuran-2-yl)methyl acetate”, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
- It is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .
Synthesis of Acyl Furans
Production of Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents
Synthesis of Chiral Furans
Safety And Hazards
Future Directions
“(5-Cyanofuran-2-yl)methyl acetate” is a chemical compound that has generated significant interest in various industries due to its unique chemical properties and potential applications. The compound is part of the furan platform chemicals, which are being explored for their potential in replacing traditional resources such as crude oil with biomass .
properties
IUPAC Name |
(5-cyanofuran-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYPXWEHRGQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519086 | |
| Record name | (5-Cyanofuran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyanofuran-2-yl)methyl acetate | |
CAS RN |
89149-68-8 | |
| Record name | (5-Cyanofuran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



